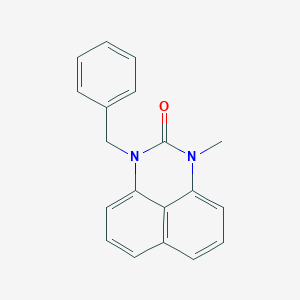![molecular formula C14H20N2O4 B386272 N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide CAS No. 346639-61-0](/img/structure/B386272.png)
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique structure, which includes an acetamidoethoxy group attached to a phenoxyethyl backbone
Applications De Recherche Scientifique
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-acetamidoethanol with 3-bromophenol to form 3-(2-acetamidoethoxy)phenol. This intermediate is then reacted with 2-bromoethyl acetate in the presence of a base, such as potassium carbonate, to yield this compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamidoethoxy group, where nucleophiles like hydroxide ions can replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxy derivatives.
Mécanisme D'action
The mechanism of action of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamidoethoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxyethyl backbone can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide stands out due to its unique acetamidoethoxy group, which imparts specific chemical properties and reactivity. This structural feature allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[2-[3-(2-acetamidoethoxy)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-11(17)15-6-8-19-13-4-3-5-14(10-13)20-9-7-16-12(2)18/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSZVKIBJZCKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)OCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(1,3-thiazol-2-yldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386189.png)

![2-Allyl-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B386191.png)
![3-methyl-4-{[(4-{[(3-methyl-1-phenyl-5-sulfanyl-1H-pyrazol-4-yl)methylene]amino}butyl)imino]methyl}-1-phenyl-1H-pyrazole-5-thiol](/img/structure/B386192.png)
![(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B386194.png)


![4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide](/img/structure/B386202.png)
![N-{2-[(anilinocarbothioyl)amino]ethyl}-N-benzyl-N'-phenylthiourea](/img/structure/B386205.png)
![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium](/img/structure/B386206.png)
![2-Allyl-6-[(mesitylimino)methyl]phenol](/img/structure/B386207.png)
![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)
![DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE](/img/structure/B386214.png)
![Diethyl 1-(benzoylamino)-2-[(4-chlorophenyl)sulfanyl]vinylphosphonate](/img/structure/B386217.png)
